Thermodynamic properties of C60 and C70 fullerenes
Russian Chemical Reviews Pub Date: DOI: 10.1070/RC2000v069n02ABEH000535
Abstract
The most reliable values of the basic thermodynamic parameters of the C60 and C70 fullerenes are recommended based on the analysis of the published data and original calculations, viz., enthalpies of formation in the solid and gaseous states, saturated vapour pressures, enthalpies of sublimation, enthalpies of phase transitions, heat capacities, entropies in the condensed state and heat capacities and entropies in the ideal gas state. The factors influencing the results of thermodynamic studies of fullerenes are discussed. Various aspects of crystal structure determination, PVT-relationships and frequencies of normal modes of the C60 and C70 fullerenes are considered in order to interpret and correlate the thermodynamic data and extend them to a wide temperature range. The bibliography includes 135 references.
Recommended Literature
- [1] In situ Fe K-edge X-ray absorption spectroscopy study during cycling of Li2FeSiO4 and Li2.2Fe0.9SiO4 Li ion battery materials†
- [2] Dimeric binding of plant alkaloid ellipticine to human serum proteins†
- [3] 11C-carbonylation reactions using gas–liquid segmented microfluidics†
- [4] Non-equivalent Mn4+ doping into A2NaScF6 (A = K, Rb, Cs) hosts toward short fluorescence lifetime for backlight display application†
- [5] Unexpected phenomenon in a conventional system: synthesis of raspberry-like hollow periodic mesoporous organosilica with controlled structure in one continuous step†
- [6] Selective catalytic amination of halogenated aldehydes with calcined palladium catalysts
- [7] Unusual flexibility of distal and proximal histidine residues in the haem pocket of Drosophila melanogasterhaemoglobin†
- [8] Inside front cover
- [9] Nitrogen-doped carbon nanotube supported double-shelled hollow composites for asymmetric supercapacitors†
- [10] Ionic liquid silver salt complexes for propene/propane separation†